N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a triazolopyrazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrazine Core: The synthesis begins with the preparation of the triazolopyrazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a suitable solvent.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This step involves reacting the triazolopyrazine intermediate with morpholine in the presence of a suitable catalyst.
Attachment of the Chlorophenyl Group: The final step involves the attachment of the chlorophenyl group to the triazolopyrazine-morpholine intermediate. This can be achieved through a coupling reaction using a chlorophenyl reagent and a suitable coupling agent.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be compared with other similar compounds, such as:
Triazolopyrazine Derivatives: These compounds share the triazolopyrazine core and may have similar biological activities.
Morpholine-Containing Compounds: Compounds with a morpholine ring may exhibit similar chemical properties and reactivity.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group may have similar substitution reactions and biological activities.
The uniqueness of this compound lies in its specific combination of these structural features, which may confer unique properties and applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c19-14-3-1-13(2-4-14)11-21-15(26)12-25-18(27)24-6-5-20-16(17(24)22-25)23-7-9-28-10-8-23/h1-6H,7-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIPHYRAVXJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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